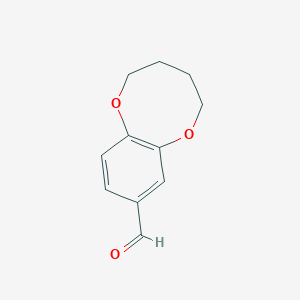

2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-9-3-4-10-11(7-9)14-6-2-1-5-13-10/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAFCKTVMVPWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2=C(C=CC(=C2)C=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170708-98-2 | |

| Record name | 2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes refluxing 3,4-dihydroxybenzaldehyde with potassium carbonate in acetonitrile at elevated temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde

This fluorinated analog (molecular formula: C₁₁H₈F₄O₃ ) replaces hydrogen atoms on the dioxocine ring with fluorine at positions 3 and 4 .

Structural and Functional Differences :

- Polarity : Fluorine substitution raises hydrophobicity and may improve membrane permeability in bioactive molecules.

1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (13) and 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-yl)ethan-1-one (14)

These ketone derivatives (molecular formula: C₁₄H₁₈O ) share a tetrahydro-biphenyl core but lack the dioxocine ring and aldehyde group .

Key Contrasts :

- Ring System : The benzodioxocine core in the target compound offers oxygen-based heterocyclic reactivity, while the biphenyl system in 13/14 enables π-π stacking interactions.

- Reactivity : The aldehyde group in the target compound is more reactive toward nucleophiles compared to the ketone group in 13/13.

Research Findings and Implications

- Fluorinated Derivatives : Fluorination of the dioxocine ring significantly alters electronic properties, making the compound more suitable for applications requiring enhanced stability, such as drug candidates .

- Synthetic Flexibility : The target compound’s aldehyde group allows for versatile functionalization, whereas the ketone derivatives (13/14) are constrained to ketone-specific reactions .

- Conformational Studies: Computational modeling of the benzodioxocine core (e.g., InChIKey CTAFCKTVMVPWDS-UHFFFAOYSA-N) predicts distinct conformational preferences compared to non-macrocyclic analogs .

Biological Activity

2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde (CAS 170708-98-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 192 Da. The compound contains two fused rings and an aldehyde functional group, which may contribute to its reactivity and biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 192 Da |

| LogP | 1.78 |

| Polar Surface Area (Ų) | 36 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In a study assessing various benzodioxocine derivatives, it was found that modifications in the structure significantly influenced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that the presence of the dioxocine moiety may enhance the radical scavenging activity of the compound .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxic effects against certain cancer cells while showing lower toxicity towards normal cells . This selectivity could be attributed to its ability to induce apoptosis in malignant cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized derivatives of benzodioxocine compounds, researchers tested the antimicrobial efficacy against multiple pathogens. The results demonstrated that specific modifications in the benzodioxocine structure led to enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Antioxidant Activity Assessment

A comparative study analyzed the antioxidant capacity of various benzodioxocines using DPPH radical scavenging assays. The findings revealed that compounds with higher hydrophilicity showed improved antioxidant activity, suggesting that structural features significantly influence biological performance.

Q & A

Q. What are the established synthetic routes for 2,3,4,5-Tetrahydro-1,6-benzodioxocine-8-carbaldehyde, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted catechol derivatives with aldehydes or ketones. For example, fluorinated analogs are synthesized via a multi-step process starting from fluorinated precursors, achieving yields of ~50–60% after purification . Key limitations include sensitivity to reaction conditions (e.g., moisture) and challenges in isolating enantiopure forms due to conformational flexibility in the benzodioxocine ring .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming the benzodioxocine backbone and carbaldehyde group. For fluorinated derivatives, F NMR resolves substituent positions .

- X-ray Crystallography: Provides unambiguous confirmation of ring conformation and substituent geometry, as demonstrated in studies of fluorinated analogs .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for derivatives with labile functional groups .

Q. How can researchers assess the purity of this compound in pharmaceutical-grade applications?

Methodological Answer:

- HPLC-MS: Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Impurity profiling should align with pharmacopeial standards (e.g., EP/USP), referencing structurally related benzoxazine carbaldehydes .

- Elemental Analysis: Confirm stoichiometric ratios of C, H, N, and O to detect residual solvents or byproducts .

Advanced Research Questions

Q. What strategies are effective in achieving enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts: Use Ru- or Rh-based catalysts for asymmetric hydrogenation of precursor ketones. For example, fluorinated macrocycles have been synthesized with >90% enantiomeric excess (ee) using BINAP ligands .

- Kinetic Resolution: Enzymatic methods (e.g., lipases) can resolve racemic mixtures, though substrate compatibility with the rigid benzodioxocine system requires optimization .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies for derivatives of this compound?

Methodological Answer:

- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify rapid degradation pathways. For example, carbaldehyde groups may undergo oxidation to carboxylic acids, reducing bioavailability .

- Deuterium Labeling: Track metabolite formation via LC-MS to correlate in vitro activity with in vivo pharmacokinetics .

- Structure-Activity Relationship (SAR) Refinement: Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as seen in fluorinated benzodioxocines .

Q. What computational methods are suitable for predicting the conformational dynamics of the benzodioxocine ring?

Methodological Answer:

- Density Functional Theory (DFT): Calculate energy minima for ring puckering and substituent orientation. Studies on fluorinated analogs show that steric hindrance from substituents stabilizes specific conformers .

- Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., DMSO or water) to predict aggregation tendencies, critical for formulation studies .

Q. How can researchers resolve conflicting NMR data when characterizing novel derivatives?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic processes (e.g., ring flipping) that cause signal broadening at room temperature .

- 2D NMR Techniques: Use HSQC and NOESY to assign overlapping proton signals and confirm spatial proximity of substituents .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results for benzodioxocine carbaldehydes in different cell lines be interpreted?

Methodological Answer:

- Cell Line Profiling: Compare expression levels of target enzymes (e.g., aldehyde dehydrogenases) across cell lines. For example, HepG2 cells may metabolize carbaldehydes faster than MCF-7, leading to reduced efficacy .

- Redox Activity Assays: Measure intracellular glutathione (GSH) levels to assess whether the compound acts as a pro-oxidant, which can vary between cell types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.